MCT Inhibition Selectivity: 7ACC2 Scaffold Inhibits Lactate Influx but Not Efflux, Unlike AR-C155858
The 7ACC pharmacophore, built on the 7-amino-2-oxo-2H-chromene-3-carboxylic acid scaffold, provides a unique functional selectivity profile. The derivative 7ACC2 inhibited lactate influx (IC50 = 59 nM) but, critically, spared lactate efflux in tumor cells expressing both MCT1 and MCT4, a behavior not observed with the reference MCT1 inhibitor AR-C155858 [1]. This functional divergence is attributed to the 7ACC core interacting with the MCT symporter translocation cycle in a manner distinct from classic inhibitors [1].
| Evidence Dimension | Directional inhibition of lactate transport (influx vs. efflux) in MCT1/MCT4-expressing tumor cells |
|---|---|
| Target Compound Data | 7ACC2 (derived from target scaffold): IC50 lactate uptake = 59 nM; IC50 proliferation = 220 nM; spares lactate efflux [1] |
| Comparator Or Baseline | AR-C155858 (reference MCT1 inhibitor): inhibits both lactate influx and efflux; also blocks cellular entry of the substrate-mimetic drug 3-bromopyruvate (3BP) [1] |
| Quantified Difference | Qualitative functional difference: 7ACC2 selectively inhibits only one arm (influx) of the MCT symporter cycle, whereas AR-C155858 blocks both. Additionally, 7ACC2 does not prevent MCT1-mediated 3BP entry, unlike AR-C155858 [1]. |
| Conditions | Human cancer cell lines (SiHa, HCT116, MCF-7) expressing MCT1 and MCT4; in vitro lactate transport assays and in vivo mouse xenograft models [1] |
Why This Matters
This is an emergent, class-defining property of the 7ACC scaffold; procuring the unsubstituted parent acid provides the essential starting material for structure-activity relationship (SAR) exploration of this unique, influx-selective inhibition mechanism unavailable with other chemotypes.
- [1] Draoui, N., Schicke, O., Seront, E., Bouzin, C., Sonveaux, P., Riant, O., & Feron, O. (2014). Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate influx but not efflux. Molecular Cancer Therapeutics, 13(6), 1410-1418. View Source
